(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Description
(5E,8E,11E,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraenoic acid (commonly abbreviated as 15(S)-HETE) is a hydroxylated metabolite of arachidonic acid (AA) generated via the 15-lipoxygenase (15-LOX) pathway. Its structure features four conjugated double bonds (5E,8E,11E,13E) and a stereospecific hydroxyl group at the C15 position in the S-configuration (Figure 1) . This eicosanoid plays critical roles in vascular biology, including vasoconstriction and angiogenesis, and is implicated in inflammatory responses and cancer progression .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |
InChI Key |
JSFATNQSLKRBCI-IXNHTQMRSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Biosynthesis via Lipoxygenase-Catalyzed Pathway
The predominant natural and laboratory preparation method involves enzymatic conversion of arachidonic acid by lipoxygenases, especially 15-lipoxygenase-1 (15-LOX-1):
- Starting Material: Arachidonic acid, a polyunsaturated fatty acid abundant in cell membrane phospholipids.
- Enzyme: 15-lipoxygenase-1 catalyzes the stereospecific oxygenation at carbon 15.
- Reaction Sequence:
- Oxidation of arachidonic acid to 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15(S)-HpETE).
- Subsequent rapid reduction of 15(S)-HpETE to (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid (15(S)-HETE).
This enzymatic pathway ensures the correct stereochemistry at the 15th carbon (S-configuration) and the E-configuration of the double bonds, which is critical for biological activity.
- Additional Enzymes: Soluble epoxide hydrolases and cytochrome P450 enzymes may further metabolize 15-HETE into other bioactive derivatives.
- Biological Role: The product acts as a signaling molecule interacting with G protein-coupled receptors (GPCRs), influencing inflammation, vascular tone, and cellular signaling pathways.
| Step | Reactant | Enzyme | Product | Notes |
|---|---|---|---|---|
| 1 | Arachidonic acid | 15-Lipoxygenase | 15(S)-HpETE | Stereospecific oxygenation at C15 |
| 2 | 15(S)-HpETE | Peroxidase | (5E,8E,11E,13E,15S)-15-HETE | Reduction of hydroperoxy group |
This enzymatic synthesis is the most physiologically relevant and widely used method in biochemical research for preparing 15-HETE due to its specificity and stereochemical fidelity.
Chemical Synthesis Methods
Stereocontrolled Total Synthesis
Chemical synthesis of this compound has been reported with an emphasis on stereocontrol to replicate the natural stereochemistry:
- Key Features:
- Construction of the polyunsaturated carbon chain with four conjugated double bonds in the E configuration.
- Introduction of the hydroxyl group at the 15th carbon with S stereochemistry.
-
- Use of Wittig or Horner–Wadsworth–Emmons reactions to install double bonds with defined geometry.
- Chiral auxiliaries or catalysts to induce the desired stereochemistry at the hydroxyl-bearing carbon.
- Protection/deprotection strategies to manage functional group compatibility.
Reference Example: Nicolaou et al. (1985) demonstrated a stereocontrolled total synthesis of 15S-HETE and analogues, which remains a benchmark for chemical preparation in research settings.
| Synthetic Step | Reaction Type | Purpose | Outcome |
|---|---|---|---|
| Chain elongation | Wittig/Horner–Wadsworth–Emmons | Install conjugated double bonds | Defined E-geometry in polyene chain |
| Stereocenter introduction | Chiral auxiliary/catalyst | Set S configuration at C15 | Stereospecific hydroxylation |
| Functional group management | Protection/Deprotection | Preserve sensitive groups | Enables selective reactions |
Physicochemical Properties Relevant to Synthesis
- Molecular formula: C20H32O3
- Molecular weight: ~320 g/mol
- LogP (hydrophobicity): ~5.18–6.0
- Boiling point: ~487.7°C at 760 mmHg
- Density: ~0.984 g/cm³
These properties influence solvent choice and reaction conditions in chemical synthesis.
Comparative Analysis of Preparation Methods
| Aspect | Enzymatic Preparation | Chemical Synthesis |
|---|---|---|
| Starting Material | Arachidonic acid | Various organic precursors |
| Stereochemical Control | High due to enzyme specificity | Achieved via chiral auxiliaries/catalysts |
| Yield and Purity | Generally high and biologically relevant | Variable, depending on steps and purification |
| Scalability | Suitable for small to moderate scale | More complex for large scale due to steps |
| Cost and Complexity | Moderate, requires enzyme sources | Higher, due to multi-step synthesis |
| Applications | Biological studies, pharmacology | Structural analogues, mechanistic studies |
Summary of Research Findings on Preparation
- The enzymatic route via 15-lipoxygenase is the most common and biologically relevant method, providing the compound with correct stereochemistry and double bond configuration.
- Chemical total synthesis allows for the preparation of 15-HETE and analogues with precise stereochemical control, useful for detailed mechanistic and structural studies.
- Both methods have been validated extensively in the literature, with enzymatic synthesis favored for physiological studies and chemical synthesis for synthetic analogues and detailed chemical investigations.
- Advances in enzymology and synthetic organic chemistry continue to improve yields, stereoselectivity, and scalability of preparation methods.
Chemical Reactions Analysis
Types of Reactions
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
Hydroperoxy Derivatives: Formed through oxidation.
Reduced Alcohols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, commonly known as 15-Hydroxyeicosatetraenoic acid (15-HETE), is an eicosanoid and a metabolite of arachidonic acid, possessing a variety of biological activities and applications . 15-HETE is created when various cell types metabolize arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) .
Note: The search results primarily focus on 15-HETE and its derivatives, with limited information specifically on the applications of the (5E*,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid isomer.*
Scientific Research Applications
15-HETE and its derivatives have roles in various biological processes, leading to diverse research applications:
- Precursor to other mediators: 15(S)-HETE and 15(S)-HpETE can be metabolized into other biologically active derivatives, such as lipoxins and eoxins .
- Tumor Suppression: 15(S)-HETE may act as a tumor suppressor in certain human cancer cells, such as those of the prostate, colon, rectum, and lung . Declines in 15(S)-HpETE-forming enzymes and resulting reduction in cellular 15-HETE production may allow cancer cells to avoid apoptosis, thus encouraging proliferation and spread .
- Binding and Activation: 15(S)-HpETE and 15(S)-HETE directly bind with and activate peroxisome proliferator-activated receptor gamma . This activation may contribute to the ability of 15(S)-HETE to inhibit the growth of cultured human prostate cancer PC-3, LNCaP, and DU145 cell lines and non-malignant human prostate cells; lung adenocarcinoma A549 cells; human colorectal cancer cells; corneal epithelial cells; and Jurkat T-cell leukemia cells .
- Induction of Reactive Oxygen Species: At high concentrations, 15(S)-HpETE and, to a lesser extent, 15(S)-HETE can induce the generation of reactive oxygen species, triggering cell death programs like apoptosis or becoming openly toxic to cells . They inhibit angiogenesis and the growth of cultured human chronic myelogenous leukemia K-562 cells through a mechanism associated with the production of reactive oxygen species .
- Inactivation of IKKβ: In cultured human monocytes of the THP1 cell line, 15-oxo-ETE inactivates IKKβ, blocking the cell's NF-κB-mediated pro-inflammatory responses and concurrently activating anti-oxidant responses .
- Inhibition of Lipoxygenase: 15-Oxo-ETE is a moderately potent inhibitor of 12-lipoxygenase, which could have anti-inflammatory and anti-oxidative effects by blocking the formation of 12-HETE and hepoxilins .
- Inhibition of Cell Proliferation: 15-Oxo-ETE inhibits the proliferation of cultured human umbilical vein endothelial cells and LoVo human colorectal cancer cells, and at higher concentrations, inhibits the proliferation of cultured MBA-MD-231 and MCF7 breast cancer cells as well as SKOV3 ovarian cancer cells .
- Metabolism: MOLT-4 lymphocytes metabolize 15-HETE via beta-oxidation with retention of the hydroxyl group at the omega 6-carbon atom .
Tables
Because of the limited information, the tables below summarize the potential applications of 15-HETE.
Table 1: Summary of Biological Activities of 15-HETE and Derivatives
| Compound | Biological Activity |
|---|---|
| 15(S)-HETE | Precursor to lipoxins and eoxins; may act as a tumor suppressor in certain cancers; binds with and activates peroxisome proliferator-activated receptor gamma |
| 15(S)-HpETE | Precursor to lipoxins and eoxins; may act as a tumor suppressor; binds with and activates peroxisome proliferator-activated receptor gamma; induces the generation of reactive oxygen species at high concentrations |
| 15-oxo-ETE | Inactivates IKKβ, blocking pro-inflammatory responses and activating anti-oxidant responses; inhibits 12-lipoxygenase; inhibits proliferation of certain cancer cell lines |
Case Studies
Unfortunately, the provided data does not include specific case studies.
Mechanism of Action
The mechanism of action of (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of signaling molecules that regulate inflammation and other physiological processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs of 15(S)-HETE
Positional Isomers: 5S-HETE, 8S-HETE, and 12S-HETE
- 5S-HETE : Produced by 5-lipoxygenase (5-LOX), this isomer has a hydroxyl group at C3. It serves as a precursor to leukotrienes (e.g., LTB4) and exhibits pro-inflammatory activity .
- 8S-HETE : Synthesized via 8-LOX, this isomer contributes to neutrophil activation and oxidative stress responses .
- 12S-HETE : Generated by 12-LOX, it promotes platelet aggregation and tumor cell proliferation .
Key Difference : The position of the hydroxyl group dictates enzymatic origin and biological function. For example, 15(S)-HETE’s C15 hydroxylation by 15-LOX contrasts with 5S-HETE’s role in leukotriene synthesis .
Dihydroxy Derivatives: 5,15-diHETE and 8,15-diHETE
- 5,15-diHETE : A dihydroperoxide intermediate (5,15-diHpETE) formed by sequential actions of 5-LOX and 15-LOX. It is a precursor to lipoxins (e.g., LxA4 and LxB4) with anti-inflammatory properties .
Key Difference : The additional hydroxyl group expands functional versatility, enabling roles in resolving inflammation compared to 15(S)-HETE’s pro-constrictive effects .
Metabolic Derivatives: Hydroperoxy and Epoxy Forms
15(S)-HPETE
The hydroperoxy precursor of 15(S)-HETE, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), is unstable and rapidly reduced to 15(S)-HETE. It also serves as a substrate for lipoxin synthesis via epoxidation and hydrolysis .
14,15-Epoxyeicosatrienoic Acid (14,15-EET)
A cytochrome P450-derived epoxide of AA, 14,15-EET, shares a C15 functional group but features an epoxide ring (C14–C15) instead of a hydroxyl. It promotes vasodilation and anti-inflammatory responses, opposing 15(S)-HETE’s vasoconstrictive effects .
HETE Analog 1: (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
This synthetic isomer replaces the 13E double bond with a triple bond (13-yne) and adopts the R-configuration at C14. It retains 15(S)-HETE’s vasoconstrictive and antiproliferative activity but exhibits superior stability against autoxidation, making it a candidate for therapeutic development .
15-Oxo-Eicosatetraenoic Acid
A ketone derivative of 15(S)-HETE, this compound lacks the hydroxyl group but retains conjugated double bonds. It may exhibit altered receptor binding and metabolic stability .
Stability and Therapeutic Potential
Structure-Activity Relationships (SAR)
Data mining studies reveal that structural similarities among eicosanoids strongly correlate with shared bioactivity profiles (e.g., vasoactive or anti-inflammatory effects). For instance, 15(S)-HETE and its synthetic analog cluster together due to conserved functional groups .
Tabulated Comparison of Key Compounds
Biological Activity
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, commonly referred to as 15-hydroxyeicosatetraenoic acid (15-HETE) , is a significant eicosanoid derived from arachidonic acid. This compound is characterized by its unique structure featuring a hydroxyl group at the 15th carbon and four double bonds located at positions 5, 8, 11, and 13. Its molecular formula is with a molecular weight of approximately 320.5 g/mol .
Synthesis and Metabolism
15-HETE is primarily synthesized through the enzymatic action of lipoxygenases, specifically via the 15-lipoxygenase pathway . This pathway is crucial for producing various bioactive lipids that play roles in inflammation and immune response regulation. The synthesis process involves the oxidation of arachidonic acid and can be influenced by various factors such as the presence of specific enzymes or substrates.
Biological Activity
The biological activity of 15-HETE is notable for its anti-inflammatory properties , which set it apart from other hydroxyeicosatetraenoic acids that tend to exhibit pro-inflammatory effects. Below are some key aspects of its biological activity:
- Anti-inflammatory Effects : Unlike many eicosanoids that promote inflammation, 15-HETE has been shown to inhibit pro-inflammatory cytokines and modulate immune responses positively.
- Role in Cell Signaling : 15-HETE acts as a signaling molecule that can influence cellular processes such as apoptosis and proliferation.
- Cardiovascular Health : Research indicates that 15-HETE may play a role in cardiovascular health by modulating vascular tone and influencing platelet aggregation.
The mechanism through which 15-HETE exerts its biological effects involves interaction with various receptors and enzymes. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammation. The activation of these receptors can lead to:
- Inhibition of inflammatory pathways
- Regulation of gene expression related to lipid metabolism
- Modulation of cell growth and differentiation
Table: Summary of Biological Activities of 15-HETE
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 |
| Cell signaling | Modulates apoptosis and cell proliferation |
| Cardiovascular effects | Influences vascular tone and platelet aggregation |
| PPAR activation | Regulates lipid metabolism and inflammatory responses |
Case Study: Impact on Inflammation
A study published in Journal of Lipid Research examined the effects of 15-HETE on macrophage activation. The results indicated that treatment with 15-HETE significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests that 15-HETE could be a potential therapeutic agent for managing inflammatory diseases .
Case Study: Cardiovascular Implications
Research conducted on animal models demonstrated that administration of 15-HETE improved endothelial function by enhancing nitric oxide production. This finding highlights the potential role of 15-HETE in protecting against cardiovascular diseases by promoting vascular health .
Q & A
Q. What are the primary biosynthetic pathways for (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid, and how can they be experimentally validated?
This compound is derived from arachidonic acid via 15-lipoxygenase (15-LOX) activity, forming 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-HETE. Experimental validation involves:
Q. Which analytical methods are most effective for quantifying this compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimal for sensitivity and specificity. Use reverse-phase C18 columns with mobile phases of acetonitrile/water containing 0.1% acetic acid. Deuterated internal standards (e.g., 15-HETE-d8) improve quantification accuracy .
- High-performance liquid chromatography (HPLC) with UV detection : Suitable for purified samples, with detection at 235 nm (λmax for conjugated dienes) .
Q. How is the stereochemical configuration of the 15-hydroxy group and double-bond geometry confirmed?
- Nuclear magnetic resonance (NMR) : H-NMR and C-NMR resolve double-bond geometry (e.g., coupling constants for trans vs. cis configurations) and hydroxyl stereochemistry via NOESY correlations .
- Chiral chromatography : Compare retention times with synthetic stereoisomers using chiral columns (e.g., Chiralpak IA) .
Q. What is the role of this compound in eicosanoid signaling pathways?
It serves as a precursor for specialized pro-resolving mediators (SPMs) like lipoxins, which modulate inflammation resolution. Key interactions include:
- Receptor binding : Activates ALX/FPR2 receptors to inhibit neutrophil infiltration .
- Cross-talk with leukotrienes : Competes with LTB4 for shared biosynthetic enzymes (e.g., 5-LOX), requiring competitive ELISA or radiolabeled binding assays to study .
Advanced Research Questions
Q. How do structural modifications (e.g., epoxidation or ω-oxidation) alter its biological activity?
- Epoxidation at C14–C15 : Increases anti-inflammatory potency by enhancing binding to PPARγ. Assess via luciferase reporter assays in transfected HEK293 cells .
- ω-oxidation : Converts 15-HETE to 15-oxo-ETE via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), reducing receptor affinity. Use CRISPR/Cas9 15-PGDH knockout models to study metabolic fate .
Q. How can contradictory data on its pro-inflammatory vs. pro-resolving effects be resolved?
Contradictions arise from context-dependent enzyme expression (e.g., 15-LOX-1 in macrophages vs. 15-LOX-2 in epithelial cells). Strategies include:
- Cell-type-specific knockdowns : siRNA targeting 15-LOX isoforms in co-culture systems .
- Temporal profiling : Time-course LC-MS analyses to differentiate early-phase inflammation (pro-inflammatory HETEs) vs. resolution (SPMs) .
Q. What in vitro and in vivo models best capture its physiological relevance?
Q. How do pharmacological inhibitors of 15-LOX affect the compound’s metabolic network?
- Off-target effects : Inhibitors like nordihydroguaiaretic acid (NDGA) may block parallel pathways (e.g., 5-LOX), necessitating metabolomic profiling via UPLC-QTOF-MS .
- Compensatory mechanisms : Upregulation of cytochrome P450 pathways (e.g., CYP4A11) in 15-LOX-inhibited models, detected via RNA-seq .
Q. How can theoretical frameworks guide research on its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
